molecular formula C20H18N2O3S B14952188 Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B14952188
M. Wt: 366.4 g/mol
InChI Key: XEDZNZPLOZKTSR-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This compound features a thiophene ring substituted with various functional groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amido group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate.

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-2-CARBOXYLATE: Differing by the position of the carboxylate group.

    METHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE: Differing by the ester group.

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-16(14-6-4-13(2)5-7-14)12-26-19(17)22-18(23)15-8-10-21-11-9-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

XEDZNZPLOZKTSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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